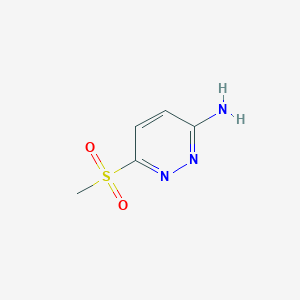

6-(methylsulfonyl)pyridazin-3-amine

説明

Significance of the Pyridazine (B1198779) Scaffold in Heterocyclic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. rawdatalibrary.netnih.gov This is due to its widespread presence in compounds exhibiting a diverse array of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. nih.govnih.govresearchgate.net The pyridazine core can act as a central framework or a reactive "warhead" in drug candidates, contributing to their therapeutic potential. nih.gov Its ability to participate in various chemical reactions allows for the synthesis of a vast number of derivatives targeting different biological processes. rawdatalibrary.net For instance, pyridazine-containing compounds have been developed as inhibitors of enzymes like glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK), which are implicated in cancer. rawdatalibrary.netnih.gov

Role of Methylsulfonyl and Amine Functionalities in Molecular Design

The methylsulfonyl group (-SO2CH3) is a key feature in drug design for several reasons. namiki-s.co.jp It is a strong electron-withdrawing group and can form hydrogen bonds, which can enhance the binding affinity of a molecule to its biological target. researchgate.netnih.gov The incorporation of a methylsulfonyl group can also improve a compound's solubility and metabolic stability, making it more "drug-like". namiki-s.co.jp This group is found in a variety of approved drugs and is a popular choice for medicinal chemists looking to optimize the properties of new drug candidates. namiki-s.co.jpbohrium.com

The amine group (-NH2) is another fundamental component in medicinal chemistry. ijrpr.comnumberanalytics.com Amines are prevalent in pharmaceuticals and other biologically active molecules. ijrpr.com Their ability to form hydrogen bonds and participate in electrostatic interactions is critical for the binding of drugs to their targets. ijrpr.comwhamine.com The basicity of the amine group can be fine-tuned to modulate a molecule's physicochemical properties, such as its solubility and ability to cross cell membranes, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. drughunter.com

Overview of 6-(Methylsulfonyl)pyridazin-3-amine as a Versatile Synthetic Precursor

This compound serves as a valuable starting material, or precursor, for the synthesis of more complex molecules. Its structure allows for chemical modifications at several positions, enabling the creation of a library of related compounds with diverse properties.

A common synthetic route to this compound starts with 3,6-dichloropyridazine (B152260). This can be prepared from 3,6-dihydroxypyridazine by reacting it with phosphorus oxychloride. google.com The 3,6-dichloropyridazine can then be selectively reacted with an ammonia (B1221849) source to produce 3-amino-6-chloropyridazine (B20888). Subsequent reaction with a methylthio source, followed by oxidation of the methylthio group to a methylsulfonyl group using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA), yields the final product. Another approach involves the direct sulfonylation of a pyridazin-3-amine precursor.

The reactivity of the amine group allows for further modifications, such as the synthesis of imidazo[1,2-b]pyridazines, a class of compounds with known biological activities. nih.govresearchgate.netresearchgate.net For example, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) can be reacted with various amines to create a range of C-6 aminated products. researchgate.net The methylsulfonyl group can also be displaced by other functional groups, providing another avenue for creating diverse molecular structures. For instance, 3-chloro-6-(methylsulfonyl)pyridazine (B1581773) can react with piperazine (B1678402) derivatives to form new compounds. prepchem.com

The versatility of this compound as a synthetic precursor makes it an important tool for researchers in drug discovery and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylsulfonylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFILSRYYRSYGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737189 | |

| Record name | 6-(Methanesulfonyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61071-25-8 | |

| Record name | 6-(Methanesulfonyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfonyl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methylsulfonyl Pyridazin 3 Amine and Its Analogs

Established Synthetic Routes to the Core Pyridazin-3-amine Scaffold

The construction of the fundamental pyridazin-3-amine structure is a critical first step. This is typically achieved through ring-closing reactions that form the heterocyclic pyridazine (B1198779) ring, utilizing carefully selected precursor molecules.

Ring-Closing Reactions for Pyridazine Formation

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is often accomplished through condensation reactions. wikipedia.org A common and effective strategy involves the reaction of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.comresearchgate.net This reaction proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.com

Another significant approach to pyridazine synthesis is through cycloaddition reactions. organic-chemistry.org The inverse electron-demand aza-Diels-Alder reaction is a powerful tool for this purpose. For instance, the reaction between 1,2,3-triazines and 1-propynylamines can produce 6-aryl-pyridazin-3-amines with high regioselectivity and in good yields under neutral, metal-free conditions. organic-chemistry.org Similarly, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers provides a route to functionalized pyridazines. organic-chemistry.org

Ring-closing metathesis has also been explored as a strategy for the synthesis of substituted pyridazines. rsc.org Furthermore, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer an efficient pathway to 1,6-dihydropyridazines, which can then be converted to pyridazines. organic-chemistry.org

A variety of other ring-closing strategies have been developed, including those starting from 1,3-diketones via a Diaza-Wittig reaction, and the reaction of diazo esters with MBH carbonates to yield highly substituted pyridazines. liberty.edunih.gov The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate is another method to produce 5,6-fused ring pyridazines. liberty.edu

Table 1: Ring-Closing Reactions for Pyridazine Formation

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Condensation | 1,4-Diketone and Hydrazine | Forms a dihydropyridazine intermediate, followed by oxidation. | chemtube3d.comresearchgate.net |

| Inverse Electron-Demand Aza-Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Highly regioselective, metal-free, and neutral conditions. | organic-chemistry.org |

| Inverse Electron-Demand Diels-Alder | 3-Monosubstituted s-Tetrazine and Silyl Enol Ethers | Lewis acid-mediated, provides functionalized pyridazines. | organic-chemistry.org |

| Copper-Catalyzed Cyclization | β,γ-Unsaturated Hydrazones | 6-endo-trig cyclization, forms 1,6-dihydropyridazines. | organic-chemistry.org |

Precursor Chemistry for Pyridazin-3-amine Synthesis

The choice of precursors is paramount to the successful synthesis of the pyridazin-3-amine scaffold. For condensation reactions, 1,4-dicarbonyl compounds are key starting materials. researchgate.net These can be synthesized through various established organic chemistry methods.

In the context of cycloaddition reactions, the precursors are more specialized. For the aza-Diels-Alder reaction, substituted 1,2,3-triazines and 1-propynylamines are required. organic-chemistry.org The synthesis of these precursors allows for the introduction of various substituents onto the final pyridazine ring.

For the synthesis of pyridazin-3-one derivatives, a versatile class of precursors are 3-oxo-2-arylhydrazonopropanals. These can react with active methylene compounds in acetic anhydride to yield pyridazin-3-ones in excellent yields. mdpi.com These pyridazin-3-ones can then be further functionalized. For example, reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) can yield an enaminone derivative, which can then react with various aminoazoles to produce fused azolopyrimidine derivatives. mdpi.com

Introduction of the Methylsulfonyl Group

Once the pyridazine ring is formed, the next crucial step is the introduction of the methylsulfonyl group at the 6-position. This can be accomplished through a couple of primary strategies: the oxidation of a pre-installed thioether group or by direct sulfonylation methods.

Oxidation of Thioether Precursors

A widely used and reliable method for introducing a sulfonyl group is through the oxidation of a corresponding thioether. acsgcipr.org This two-step process involves first introducing a methylthio (-SMe) group onto the pyridazine ring, followed by oxidation to the methylsulfonyl (-SO2Me) group. The methylthio group can often be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 6-position of the pyridazine ring with sodium thiomethoxide.

The subsequent oxidation of the thioether to the sulfone is a common transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. beilstein-journals.orgresearchgate.net The reaction conditions can be controlled to selectively yield the sulfoxide or the fully oxidized sulfone. organic-chemistry.org For instance, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant will drive the reaction to the sulfone. beilstein-journals.org Tantalum carbide and niobium carbide have also been shown to be effective catalysts for the oxidation of sulfides to sulfoxides and sulfones, respectively, using hydrogen peroxide. organic-chemistry.org

Table 2: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., Tantalum carbide, Niobium carbide). | Can be selective for sulfoxide or sulfone depending on catalyst and equivalents. | beilstein-journals.orgorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amounts in a suitable solvent. | Can be controlled to yield sulfoxide (1 equiv.) or sulfone (>2 equiv.). | researchgate.net |

Direct Sulfonylation Methods

Direct sulfonylation methods offer a more direct route to introduce the methylsulfonyl group, bypassing the need for a thioether intermediate. Palladium-catalyzed direct sulfonylation of C-H bonds with the insertion of sulfur dioxide has been reported as a method to form sulfonylative products. rsc.org This approach combines radical chemistry with palladium-catalyzed C-H activation. While powerful, the regioselectivity of such reactions on a heterocyclic system like pyridazine would need to be carefully controlled. Another approach involves the copper-catalyzed sulfonylation of C-H bonds using sodium sulfinates. acs.org

Integration of the Amino Group

The final key structural feature of 6-(methylsulfonyl)pyridazin-3-amine is the amino group at the 3-position. The introduction of this group can be achieved either by starting with a precursor that already contains a nitrogen functionality that can be converted to an amine, or by direct amination of the pyridazine ring.

A common strategy involves the use of a precursor that facilitates the formation of the pyridazin-3-amine scaffold directly during the ring-closing step. For example, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines directly yields 6-aryl-pyridazin-3-amines. organic-chemistry.org

Alternatively, direct amination of a pre-formed pyridazine ring can be accomplished. The Chichibabin reaction, which involves the treatment of a pyridine (B92270) with sodium amide, is a classic method for nucleophilic amination. youtube.com While typically applied to pyridines, analogous reactions can be performed on diazines. Another approach involves the conversion of pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by deprotection. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions have been utilized for the amination of halo-pyridazines. researchgate.net For instance, 3-iodo-6-arylpyridazines can undergo efficient amination using this methodology. researchgate.net The synthesis of 3-aminopyridazines can also be achieved from commercially available 3-amino-6-chloropyridazine (B20888) through reactions like Suzuki-Miyaura cross-coupling followed by further modifications. researchgate.net Condensation reactions of 3-aminopyridazine (B1208633) derivatives with compounds like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can also be used to build more complex structures. semanticscholar.org

Table 3: Methods for Integration of the Amino Group

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Direct Synthesis from Precursors | Utilizing reactants that inherently lead to the formation of the 3-amino-pyridazine structure during ring formation. | Efficiently incorporates the amino group in the initial cyclization step. | organic-chemistry.org |

| Chichibabin Amination | Nucleophilic substitution of a hydride ion by an amide anion. | A classic method for direct amination of N-heterocycles. | youtube.com |

| From Pyridine N-oxides | Conversion of N-oxides to aminopyridines. | Provides a route for amination of 2-unsubstituted pyridines. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Coupling of a halo-pyridazine with an amine source. | Offers a versatile and efficient method for C-N bond formation. | researchgate.net |

Chemo- and Regioselective Synthesis Considerations

The selective synthesis of polysubstituted pyridazines, such as this compound, presents a considerable challenge due to the potential for the formation of multiple isomers. The control of regioselectivity—the preferential reaction at one site over another—is a critical aspect of synthetic design. Various strategies have been developed to address this, including the use of multicomponent reactions and the careful choice of precursors and reaction conditions.

One-pot, three-component reactions have emerged as an efficient method for the regioselective synthesis of pyridazine derivatives. For instance, the reaction of 1,3-dicarbonyl compounds, arylglyoxals, and hydrazinium dihydrochloride in ethanol can yield highly substituted pyrimido[4,5-c]pyridazines with a high degree of regiocontrol. This approach highlights the power of convergent synthesis in building molecular complexity in a single step.

Furthermore, the inherent reactivity of the pyridazine ring can be exploited to achieve regioselectivity. The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, and the positions of the nitrogen atoms influence the electron density at the carbon atoms, thereby directing the regiochemical outcome of substitution reactions. For example, in the functionalization of bromopyridazin-3(2H)-ones, bromine-magnesium exchange reactions have been shown to proceed with high regioselectivity, allowing for the introduction of various substituents at specific positions on the pyridazine core.

The nature of the substituents already present on the pyridazine ring can also direct the regioselectivity of subsequent reactions. For example, the presence of a directing group can facilitate C-H activation at a specific position, enabling the introduction of new functional groups with high precision.

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend is also evident in the synthesis of pyridazine derivatives, with a focus on green chemistry principles and the use of catalytic methods to improve efficiency and reduce waste.

Green Chemistry Principles in Pyridazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridazine synthesis, this has led to the exploration of alternative reaction media, multicomponent reactions, and metal-free synthesis.

The use of green solvents, such as eucalyptol, has been successfully demonstrated in the multicomponent Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[1,2-b]pyridazines. researchgate.net This approach not only reduces the environmental impact of the synthesis but also allows for the efficient assembly of complex molecules.

Furthermore, metal-free synthetic routes are gaining prominence as they avoid the use of potentially toxic and expensive heavy metals. A metal-free strategy for N-H insertions via the coupling of N-tosylhydrazones with various amines, including aminopyridines, has been reported. d-nb.info This method offers a straightforward route to diverse amine-substituted heterocycles under mild conditions.

A novel method for synthesizing sulfonyl-substituted pyridazines through a radical cyclization process has also been developed. bohrium.com This metal-free approach proceeds under mild conditions and is compatible with a wide range of functional groups, offering a sustainable alternative to traditional methods. bohrium.com

Catalytic Methods in Derivatization

Catalytic methods, particularly those involving transition metals, have revolutionized the functionalization of heterocyclic compounds. These methods offer high efficiency, selectivity, and atom economy, making them attractive for the synthesis of complex molecules like this compound and its analogs.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of drug candidates and other complex molecules. nih.gov While the C-H functionalization of pyridines has been extensively studied, the application of these methods to pyridazines is an area of growing interest. Radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) has been shown to be an efficient method for accessing alkoxy pyridazines, which can then be further elaborated to more complex structures. nih.gov

The introduction of sulfonyl groups can also be achieved through catalytic methods. A photocatalytic approach has been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.org This metal-free method allows for the conversion of sulfonamides into valuable sulfonyl radicals that can then be used in various chemical transformations. acs.org Additionally, a method for the synthesis of (hetero)aryl sulfonamides through the reductive coupling of aryl sulfinates and nitroarenes has been reported, offering a new route to this important class of compounds. acs.org

Chemical Reactivity and Mechanistic Transformations of 6 Methylsulfonyl Pyridazin 3 Amine

Reactivity Profile of the Sulfonyl Moiety

The methylsulfonyl group (-SO2CH3) at the 6-position of the pyridazine (B1198779) ring is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions. Its reactivity is central to the synthetic utility of 6-(methylsulfonyl)pyridazin-3-amine.

Nucleophilic Displacement Reactions

The methylsulfonyl group in this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is analogous to that of other activated sulfonyl-substituted heterocycles. The strong electron-withdrawing nature of the sulfonyl group, coupled with the inherent electron deficiency of the pyridazine ring, activates the C6-position for nucleophilic attack.

One common synthetic route to this compound involves the nucleophilic displacement of a halogen, typically chlorine, from 3-amino-6-chloropyridazine (B20888) with a methylthio source, followed by oxidation to the sulfone. This highlights the facility of nucleophilic substitution at the 6-position of the pyridazine ring.

Studies on related condensed pyridazine systems, such as 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine, have demonstrated the displacement of the methylsulfonyl group by various amines, including aniline, butylamine, cyclohexylamine, and morpholine. scispace.com These reactions typically proceed under thermal conditions, underscoring the lability of the methylsulfonyl leaving group.

Table 1: Examples of Nucleophilic Displacement of the Methylsulfonyl Group in a Condensed Pyridazine System scispace.com

| Nucleophile | Product | Yield (%) |

| Aniline | 7-Anilino-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine | 45.8 |

| Butylamine | 7-(Butylamino)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine | 62.2 |

| Cyclohexylamine | 7-(Cyclohexylamino)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine | 62.2 |

| Morpholine | 7-Morpholino-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine | 69.7 |

The mechanism of this nucleophilic aromatic substitution (SNAr) involves the addition of the nucleophile to the C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing sulfonyl group and the nitrogen atoms of the pyridazine ring help to stabilize this intermediate through resonance. libretexts.org Subsequent elimination of the methylsulfinate anion regenerates the aromaticity of the pyridazine ring, yielding the substituted product.

Role in Cross-Coupling and Metal-Catalyzed Processes

The methylsulfonyl group can also serve as a leaving group in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net While direct examples involving this compound are not extensively documented in the literature, the reactivity of aryl sulfonates in such transformations provides a strong precedent.

Aryl mesylates, which contain a methylsulfonyl group attached to an aryl ring, have been successfully employed as electrophilic partners in Buchwald-Hartwig amination reactions. orgsyn.org This suggests that this compound could potentially undergo similar palladium-catalyzed C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or sulfonates and primary or secondary amines, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgyoutube.com

Table 2: Key Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Role | Common Examples |

| Palladium Precatalyst | Active catalyst source | Pd(OAc)2, Pd2(dba)3 |

| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | XPhos, SPhos, BrettPhos |

| Base | Activates the amine nucleophile | NaOt-Bu, K3PO4, Cs2CO3 |

| Solvent | Reaction medium | Toluene, Dioxane |

Furthermore, the pyridazine moiety itself is a viable substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. researchgate.net These reactions typically utilize halopyridazines as substrates, but the ability of the methylsulfonyl group to act as a leaving group in other contexts suggests its potential utility in these transformations as well.

Reactivity of the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity. The presence of two adjacent nitrogen atoms significantly lowers the electron density of the ring carbons, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: The pyridazine ring is inherently deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net Such reactions, if they occur, require harsh conditions and often result in low yields. researchgate.net In the case of this compound, the strongly deactivating methylsulfonyl group further diminishes the ring's electron density, making EAS even more challenging. Conversely, the amino group at the 3-position is an activating, ortho-, para-director. The interplay of these opposing electronic effects would likely direct any potential electrophilic attack to the C4 or C5 positions, with the C5 position being sterically more accessible.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). youtube.com The positions ortho and para to the ring nitrogens (C3, C6, and C4) are the most electron-poor and therefore the most susceptible to nucleophilic attack. youtube.comyoutube.com In this compound, the C6 position is already substituted with a good leaving group (the methylsulfonyl moiety), making it the primary site for nucleophilic displacement as discussed in section 3.1.1.

Heterocycle Annulation Reactions Involving the Pyridazine Moiety

The pyridazine ring can serve as a scaffold for the construction of fused heterocyclic systems through annulation reactions. These reactions often involve the functional groups attached to the pyridazine core. For instance, the amino group of this compound could potentially react with 1,3-dielectrophiles to form a new fused ring.

While specific examples starting from this compound are scarce, general methodologies for pyridazine annulation exist. For example, polysubstituted pyridazines can be synthesized via copper-mediated coupling and cyclization of ketones and acylhydrazones. rsc.org It is conceivable that the amino group of this compound could be transformed into a suitable functional group to participate in such annulation reactions.

Ring-Opening and Fission Reactions

Under certain conditions, the pyridazine ring can undergo ring-opening or ring-fission reactions. These transformations are often facilitated by the presence of electron-withdrawing groups and strong nucleophiles.

One notable ring-opening mechanism is the S_N(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway has been observed in the amination of substituted pyrimidines and triazines with strong bases like potassium amide. researchgate.net It involves the initial addition of the nucleophile to an electrophilic carbon, followed by cleavage of a C-C or C-N bond in the ring to form an open-chain intermediate, which then cyclizes to a new heterocyclic system. wikipedia.org Given the electron-deficient nature of the pyridazine ring in this compound, an ANRORC-type mechanism could be plausible under strongly basic conditions.

Reductive ring contraction of pyridazines to form pyrroles has also been reported. acs.org This transformation requires the presence of electron-withdrawing groups at the 3- and 6-positions to stabilize key intermediates in the reaction pathway. acs.org The methylsulfonyl group at C6 and a suitable derivative of the amino group at C3 could potentially facilitate such a reaction.

Furthermore, studies on condensed pyridazine systems have shown that the pyridazine ring can undergo fission. For example, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with certain primary and secondary amines leads to the fission of the pyridazine ring with the elimination of nitrogen. scispace.com

Transformations of the Amine Functionality

The primary amine group at the C3 position of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic properties of the pyridazine ring, which is rendered electron-deficient by the two adjacent nitrogen atoms and further deactivated by the potent electron-withdrawing methylsulfonyl group at the C6 position. Despite this deactivation, the amine group retains sufficient nucleophilicity to react with a range of electrophilic partners.

Common transformations of the amine functionality include acylation, sulfonylation, and the formation of ureas and fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for the generation of new molecular entities with potential biological activities.

Acylation and Sulfonylation: The amine group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed under standard conditions, often employing a tertiary amine base like triethylamine (B128534) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) or toluene.

Urea (B33335) and Thiourea (B124793) Formation: The synthesis of urea and thiourea derivatives can be achieved by reacting this compound with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and proceed under mild conditions.

Synthesis of Fused Heterocycles: The amine functionality serves as a crucial nucleophile in the construction of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-b]pyridazines. This transformation typically involves the reaction of the 3-aminopyridazine (B1208633) with an α-haloketone, such as bromopinacolone, in a suitable solvent like dimethylformamide at elevated temperatures. umich.edu The initial step is the N-alkylation of the exocyclic amine, followed by an intramolecular cyclization involving one of the pyridazine ring nitrogens, leading to the formation of the fused imidazole (B134444) ring. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other 3-aminopyridazines. umich.edu

The following table summarizes representative transformations of the amine functionality, based on established reactivity patterns of similar pyridazine derivatives.

| Transformation | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, Triethylamine | N-(6-(methylsulfonyl)pyridazin-3-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine | N-(6-(methylsulfonyl)pyridazin-3-yl)benzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-phenyl-3-(6-(methylsulfonyl)pyridazin-3-yl)urea |

| Imidazo[1,2-b]pyridazine (B131497) Formation | Bromopinacolone, DMF | 2-tert-butyl-6-(methylsulfonyl)imidazo[1,2-b]pyridazine |

Investigation of Reaction Mechanisms and Pathways

Detailed mechanistic studies specifically on the transformations of the amine functionality of this compound are not extensively reported in the scientific literature. However, the reaction mechanisms can be inferred from the general principles of nucleophilic substitution and addition reactions, as well as from studies on related pyridazine systems.

Mechanism of Acylation and Sulfonylation: The acylation and sulfonylation of the amine group are believed to proceed through a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl or sulfonyl carbon of the corresponding chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the chloride leaving group and deprotonation of the nitrogen, yields the final amide or sulfonamide product. The presence of a base is crucial to neutralize the hydrogen chloride generated during the reaction.

Mechanism of Imidazo[1,2-b]pyridazine Formation: The formation of the imidazo[1,2-b]pyridazine ring system from a 3-aminopyridazine and an α-haloketone is a well-established reaction. The mechanism is thought to initiate with the nucleophilic attack of the exocyclic amine on the α-carbon of the haloketone, displacing the halide in an SN2 reaction to form an N-alkylated intermediate. This is followed by an intramolecular cyclization where a ring nitrogen atom of the pyridazine attacks the carbonyl carbon of the ketone moiety. The resulting cyclic intermediate then undergoes dehydration to afford the aromatic imidazo[1,2-b]pyridazine. The regioselectivity of the cyclization is directed by the relative nucleophilicity of the ring nitrogens.

While computational studies specifically modeling the reactivity of this compound are scarce, research on related aza-aromatic systems provides some insights. For instance, studies on the reaction of 1,2,3-triazines with amidines have explored both concerted and stepwise Diels-Alder type mechanisms, as well as addition/elimination/cyclization pathways. nih.gov Such computational approaches could, in principle, be applied to elucidate the finer details of the reaction pathways involving the amine group of this compound, including transition state energies and the influence of the methylsulfonyl group on the reaction barriers.

In the absence of direct experimental or computational evidence for this specific molecule, the proposed mechanisms are based on established chemical principles and analogies to closely related heterocyclic systems. Further dedicated mechanistic investigations would be necessary to provide a more definitive understanding of the reaction pathways.

Advanced Applications in Organic Synthesis and Derivatization

6-(Methylsulfonyl)pyridazin-3-amine as a Versatile Synthetic Building Block

This compound is a commercially available compound that is widely utilized as a foundational component, or building block, in the field of medicinal chemistry research. Its utility stems from the presence of reactive functional groups on the pyridazine (B1198779) ring, which allow for a variety of chemical transformations. The amino group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can be targeted in reduction reactions to form a methylthio group.

The synthesis of this building block can begin with 3-amino-6-chloropyridazine (B20888), which is itself prepared from 3,6-dichloropyridazine (B152260). The chlorine atom at the 6-position is displaced, and a methylthio group is introduced, which is then oxidized to the more stable methylsulfonyl group using reagents like meta-chloroperbenzoic acid (m-CPBA). This multi-step process highlights the chemical manipulations possible on the pyridazine core to arrive at the desired building block. The pyridazine structure itself is a key component in various energetic materials, further demonstrating its role as a fundamental scaffold. researchgate.net

Design and Synthesis of Functionalized Pyridazine Derivatives

The core structure of this compound provides a platform for the rational design and synthesis of a diverse range of functionalized pyridazine derivatives. Chemists can selectively modify different parts of the molecule to achieve desired properties.

Several advanced synthetic strategies are employed to diversify the pyridazine core, enabling the creation of libraries of compounds for various research applications. Key methods include:

Nucleophilic Aromatic Substitution: The chlorine atom on precursors like 3-amino-6-chloropyridazine is susceptible to displacement by various nucleophiles. google.com This allows for the introduction of a wide range of substituents, such as alkoxy, aryloxy, or thio-groups, at the 6-position. google.comuni-muenchen.de For example, reacting 3-amino-6-chloropyridazine with sodium phenolate (B1203915) yields 3-amino-6-phenoxypyridazine. google.com

Cross-Coupling Reactions: Modern cross-coupling reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig cross-coupling, a palladium-catalyzed amination, is used to introduce various amine substituents onto the pyridazine ring. Similarly, copper-catalyzed Ullmann coupling reactions are effective for functionalizing the pyridazine core, for instance, by reacting a halo-pyridazine with a suitable nucleophile.

Oxidation and Reduction: The methylthio group on a pyridazine intermediate can be efficiently oxidized to a methylsulfonyl group using oxidizing agents like m-CPBA, a transformation that preserves the pyridazine ring's integrity. Conversely, the methylsulfonyl group can be reduced if desired.

These reactions are summarized in the table below, showcasing the versatility of the pyridazine scaffold.

| Reaction Type | Description | Example Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) by a nucleophile. | 3-Amino-6-chloropyridazine | Sodium methoxide (B1231860) in methanol (B129727) | 3-Amino-6-methoxypyridazine | google.com |

| Buchwald-Hartwig Cross-Coupling | Palladium-catalyzed amination to form C-N bonds. | Halogenated Pyridazine | Palladium catalyst, base, amine | Aminated Pyridazine Derivative | |

| Ullmann Coupling | Copper-catalyzed reaction to form C-N, C-O, or C-S bonds. | 6-Iodopyridazin-3-amine | Copper catalyst, nucleophile | Substituted Pyridazine Derivative | |

| Oxidation | Conversion of a methylthio group to a methylsulfonyl group. | 6-(Methylthio)pyridazin-3-amine | m-CPBA | This compound |

The pyridazine ring serves as an excellent foundation for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry. The amino group of pyridazin-3-amine derivatives is a key handle for annulation reactions to form bicyclic structures like imidazo[1,2-b]pyridazines and triazolo[4,3-b]pyridazines.

Imidazo[1,2-b]pyridazines: These fused systems can be synthesized by reacting a pyridazin-3-amine with an α-haloketone or a related 1,2-dielectrophilic species. For instance, the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone (B141476) in 1,2-dimethoxyethane (B42094) leads to the formation of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate can then undergo further functionalization. mdpi.com Research has focused on synthesizing various 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides as potential inhibitors of TNF-α production. nih.gov

Triazolo[4,3-b]pyridazines: This scaffold is another important class of fused heterocycles derived from pyridazines. A series of triazolopyridazines substituted with methylisoquinolinone have been designed and synthesized, demonstrating potent inhibitory activity against c-Met kinase, a target in cancer therapy. nih.gov Other research has explored the synthesis of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids as potential anticonvulsant agents. nih.gov

The general synthetic approach for these fused systems is outlined below.

| Fused System | General Starting Material | Typical Reagent for Annulation | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine (B131497) | Substituted Pyridazin-3-amine | α-Haloketone (e.g., 1,3-dichloroacetone) | Imidazo[1,2-b]pyridazine | mdpi.com |

| Triazolo[4,3-b]pyridazine | Substituted 3-hydrazinylpyridazine | Carboxylic acid or equivalent | Triazolo[4,3-b]pyridazine | nih.govnih.gov |

Tailoring Molecular Architecture for Specific Research Objectives

The ability to modify the this compound scaffold allows for the precise tailoring of its molecular architecture to meet specific research objectives, particularly in drug discovery. The methylsulfonyl group, for example, can influence the molecule's electronic properties and its ability to act as a hydrogen bond acceptor, which can be critical for binding to biological targets like enzymes or receptors.

By applying the synthetic strategies discussed, researchers can systematically alter the substituents on the pyridazine ring to optimize properties such as:

Binding Affinity and Selectivity: Introducing different aryl or heteroaryl groups via cross-coupling can enhance interactions with a specific biological target. The synthesis of triazolopyridazines as selective c-Met kinase inhibitors is a prime example of this approach. nih.gov

Physicochemical Properties: Modifications to the core structure can alter solubility, lipophilicity, and metabolic stability. The strategic placement of functional groups can fine-tune these properties to create a more effective research compound.

The diversification of the pyridazine core allows for the exploration of structure-activity relationships (SAR), where systematic changes to the molecule are correlated with changes in biological activity. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry and highlights the importance of versatile building blocks like this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. While specific DFT studies on 6-(methylsulfonyl)pyridazin-3-amine are not extensively documented in publicly available literature, analysis of closely related pyridazine (B1198779) derivatives provides a strong inferential basis for its characteristics.

A DFT study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) using the B3LYP/6-31G* basis set offers insights into the electronic landscape of the pyridazine core. gsconlinepress.com Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are critical in this analysis. EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. gsconlinepress.com

Table 1: Calculated Quantum Chemical Properties for Related Pyridazine Derivatives

| Parameter | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | 5-phenyl-6-ethylpridazine-3-one (PEPO) |

|---|---|---|

| EHOMO (eV) | -8.962 | -9.621 |

| ELUMO (eV) | -5.121 | -4.985 |

| Energy Gap (ΔE) (eV) | 3.841 | 4.636 |

| Dipole Moment (μ, Debye) | 3.654 | 2.587 |

Data sourced from a DFT study on related pyridazine derivatives. gsconlinepress.com

Theoretical Analysis of Reaction Pathways and Energetics

Theoretical analysis can predict the most likely pathways for chemical reactions and the energy changes involved. For this compound, the primary reactive sites are the amino group and the pyridazine ring itself. The amino group can act as a nucleophile, participating in reactions such as acylation or alkylation.

Computational studies on the reactivity of related structures, such as the photocatalytic activation of sulfonyl aldimines, highlight the diverse reactivity of sulfonyl-containing compounds. acs.org The synthesis of other pyridazine derivatives has involved reactions with sulfonyl chlorides, indicating that the sulfonyl group can be integral to the construction and functionalization of such heterocyclic systems. acs.org A theoretical analysis of this compound would likely focus on the energetics of nucleophilic substitution at the amino group and potential reactions involving the pyridazine ring, which could be susceptible to nucleophilic aromatic substitution under certain conditions. The stability of intermediates and the transition state energies would be calculated to determine the most favorable reaction pathways.

In Silico Predictions for Molecular Interactions

Ligand-Target Docking Simulations (for related compounds/scaffolds)

For instance, pyrazole-pyridazine hybrids have been designed and docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. rsc.org Other studies have explored pyridazine derivatives as inhibitors of JNK1, a protein kinase implicated in cancer. acs.org The docking poses in these studies typically reveal key hydrogen bonding interactions and hydrophobic contacts that are crucial for binding affinity. For this compound, the amino group and the nitrogen atoms of the pyridazine ring are likely to act as hydrogen bond donors and acceptors, respectively, while the methylsulfonyl group could also participate in hydrogen bonding or polar interactions.

Table 2: Examples of Molecular Docking Studies on Pyridazine Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Pyrazole-pyridazine hybrids | COX-2 | Showed respectable binding affinity towards the COX-2 active site. rsc.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1/COX-2, 15-LOX | Docking results indicated the formation of stable complexes with the target enzymes. nih.gov |

| 3,6-Disubstituted pyridazine derivatives | JNK1 | Molecular docking predicted and confirmed the binding mode in the active site. acs.org |

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For pyridazine derivatives, computational SAR models can be built to predict the activity of new analogs. These models often use descriptors derived from the molecular structure, such as electronic properties, steric factors, and hydrophobicity.

Studies on various pyridazine-based compounds have established preliminary SAR. For example, in a series of pyrazole-pyridazine hybrids targeting COX-2, the nature and position of substituents on the phenyl rings attached to the core structure were found to significantly impact inhibitory activity. rsc.org Similarly, for JNK1 inhibitors, modifications on the pyridazine ring and the attached side chains led to variations in anticancer potency. acs.org For this compound, the methylsulfonyl group at position 6 and the amino group at position 3 are key structural features. An SAR analysis would explore how modifications to these groups, or the introduction of other substituents on the pyridazine ring, would affect its potential biological activity.

Computational Assessment of Drug-Like Properties (excluding human bioavailability data)

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound based on its physicochemical properties. For this compound, various molecular descriptors can be calculated to predict its ADME profile.

Computational studies on related pyridazine and pyrimidine (B1678525) derivatives often include predictions of properties such as aqueous solubility, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govtandfonline.comnih.gov These predictions are typically based on established rules, such as Lipinski's rule of five, and more complex machine learning models trained on large datasets of experimental data. The goal is to identify potential liabilities early in the drug discovery process. For this compound, its relatively small size and the presence of polar functional groups suggest it is likely to have favorable drug-like properties.

Table 3: Commonly Predicted In Silico ADME Properties for Pyridazine and Related Heterocycles

| ADME Property | Computational Method/Model | Relevance |

|---|---|---|

| Aqueous Solubility | QSPR models | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | Predictive models based on molecular descriptors | Important for CNS-targeting drugs. |

| Cytochrome P450 (CYP) Inhibition | Docking and machine learning models | Predicts potential for drug-drug interactions. |

| Human Intestinal Absorption (HIA) | QSAR models | Estimates oral absorption. |

| Plasma Protein Binding | Predictive models | Influences the free concentration of the drug. |

This table represents common ADME predictions found in studies of related heterocyclic compounds. uomustansiriyah.edu.iqnih.govtandfonline.comnih.gov

Solubility and Permeability Modeling (theoretical aspects)

The theoretical assessment of a compound's solubility and permeability provides crucial early insights into its potential behavior in biological systems, guiding further experimental work. For this compound, computational models offer predictions of these key physicochemical properties.

Solubility Modeling:

Theoretical models predict that pyridazin-3-amine derivatives, including this compound, generally exhibit moderate solubility in polar solvents while showing poor solubility in non-polar environments. For instance, derivatives of pyridazin-3-amine have been noted to have solubilities in the range of 1.2–3.8 mg/mL in methanol (B129727) at 298 K.

A key descriptor in solubility prediction is the logarithm of the octanol-water partition coefficient (LogP). A predicted XlogP value of -0.9 for this compound suggests a higher affinity for aqueous phases over lipid-like environments, indicating good aqueous solubility. uni.lu This is consistent with the general observations for pyridazine derivatives.

Permeability Modeling:

The permeability of a compound is a critical factor for its absorption and distribution. Theoretical permeability can be estimated using in silico models. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), often used to predict passive transport across the blood-brain barrier (BBB). While direct PAMPA assay results for this compound are not published, studies on other 2-aminopyridine-based inhibitors have shown a range of permeability values (Pe) from low to high, demonstrating the significant impact of substituent groups on permeability. nih.gov For instance, the introduction of lipophilic alkyl substituents has been shown to increase permeability. nih.gov

Predicted collision cross-section (CCS) values, calculated using methods like CCSbase, can also offer insights into the molecule's size and shape, which influence its diffusion and transport properties. uni.lu

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₂S | Provides the elemental composition. uni.lu |

| Molecular Weight | 173.2 g/mol | A factor influencing diffusion and solubility. |

| XlogP | -0.9 | Indicates good theoretical aqueous solubility. uni.lu |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.03318 | 132.5 |

| [M+Na]⁺ | 196.01512 | 142.8 |

| [M-H]⁻ | 172.01862 | 134.0 |

| [M+NH₄]⁺ | 191.05972 | 150.3 |

| [M+K]⁺ | 211.98906 | 139.9 |

| [M+H-H₂O]⁺ | 156.02316 | 126.1 |

| [M+HCOO]⁻ | 218.02410 | 150.1 |

| [M+CH₃COO]⁻ | 232.03975 | 176.5 |

| Data sourced from PubChemLite. uni.lu These values are computationally predicted and have not been experimentally verified. |

Medicinal Chemistry Research and Biological Exploration Preclinical and in Vitro Focus

Exploration of 6-(Methylsulfonyl)pyridazin-3-amine Derivatives as Bioactive Agents

The pyridazine (B1198779) scaffold, particularly the this compound core, serves as a versatile template in medicinal chemistry for the development of novel bioactive agents. Researchers have synthesized and explored a wide array of derivatives, demonstrating a broad spectrum of pharmacological activities. These modifications often involve substitutions on the pyridazine ring or the amine group to optimize potency, selectivity, and pharmacokinetic properties.

The inherent structural features of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, make it an attractive starting point for drug design. Its electron-deficient nature and ability to participate in various molecular interactions have led to its incorporation into compounds targeting a range of diseases. researchgate.netsarpublication.com For instance, the synthesis of novel 3(2H)-pyridazinone derivatives endowed with a piperazinyl linker has yielded compounds with significant anti-proliferative effects against gastric adenocarcinoma cells. nih.gov Similarly, the creation of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones has produced derivatives with noteworthy antiproliferative activity across numerous human cancer cell lines. nih.gov

Furthermore, the pyridazine nucleus is a key component in compounds designed as phosphodiesterase (PDE) inhibitors, which are crucial in treating conditions like congestive heart failure and inflammatory diseases. researchgate.netsamipubco.com Modifications to the core structure, such as the replacement of a ketone with a pyridazinone heterocycle in ibudilast analogs, have led to the development of potent and selective PDE3 and PDE4 inhibitors. nih.gov The exploration of these derivatives continues to be an active area of research, with studies focusing on their potential as anti-inflammatory, anticancer, antihypertensive, and antidiabetic agents. researchgate.netsarpublication.comsamipubco.comnih.gov

In Vitro Pharmacological Profiling and Target Identification

Derivatives of the pyridazine scaffold have been extensively evaluated for their inhibitory activity against various enzymes, revealing their potential as targeted therapeutic agents.

Kinase Inhibition: Pyridazine-containing compounds have shown promise as kinase inhibitors, a critical class of enzymes in cell signaling and cancer progression. For example, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, which share a related heterocyclic core, were synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). Compound C14 from this series demonstrated potent inhibition against FLT3 with an IC50 value of 256 nM. nih.gov It also showed significant inhibitory activity against the FLT3-ITD mutant, which is associated with acute myeloid leukemia. nih.gov

Phosphodiesterase (PDE) Inhibition: The pyridazine nucleus is a well-established pharmacophore for PDE inhibitors. researchgate.netsamipubco.com Different derivatives have shown selectivity for various PDE isoenzymes. One study detailed a novel cardiotonic agent, MCI-154 (6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride), which selectively inhibited canine cardiac phosphodiesterase III with an IC50 of 2.5 µM. nih.gov Another research effort focused on developing pyridazinone derivatives bearing an indole moiety as selective PDE4B inhibitors for anti-inflammatory applications. nih.gov Structure-activity relationship studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. nih.gov

Alpha-Amylase Inhibition: In the context of antidiabetic research, pyridazine derivatives have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov A study repurposing previously synthesized pyridazine derivatives identified several molecules with potent in vitro α-amylase inhibition. Molecules 45 , 46 , and 29 exhibited IC50 values of 8.67, 8.46, and 8.83 µg/mL, respectively, which were significantly more potent than the standard drug acarbose (IC50 = 66.65 µg/mL). researchgate.net Another investigation found that a metal-based carboxylate derivative showed 89.10% inhibition against α-amylase with an IC50 value of 3.23 μg/ml. nih.gov These findings highlight the potential of the pyridazine scaffold in developing new treatments for diabetes by controlling postprandial glucose levels. researchgate.netnih.gov

Benzodiazepine Receptors: The pyridazine core is found in ligands that target the benzodiazepine binding site of GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. nih.gov For instance, TPA023, a triazolopyridazine derivative, demonstrates subnanomolar affinity for the benzodiazepine binding site of α1-, α2-, α3-, and α5-containing GABA-A receptors. researchgate.net This compound acts as a partial agonist at the α2 and α3 subtypes, highlighting how the pyridazine framework can be utilized to achieve subtype-selective modulation of GABA-A receptors. researchgate.net The structural elements of these derivatives are critical for coupling the binding event to the allosteric modulation of the receptor's function. nih.gov

Epidermal Growth Factor Receptor (EGFR): Derivatives incorporating pyridazine and related pyrazole scaffolds have been evaluated as inhibitors of EGFR, a key target in cancer therapy. nih.govnih.gov A study on nanoparticles of a pyrazolo[3,4-c]pyridazin-3-amine derivative demonstrated its potential as an EGFR inhibitor. mdpi.com Molecular docking simulations showed that the pyrazolo[3,4-c]pyridazin-3-amine scaffold binds effectively within the EGFR receptor through various hydrophilic interactions. mdpi.com This suggests that the pyridazine structure can serve as a foundation for designing novel EGFR-targeting anticancer agents.

The antiproliferative properties of pyridazine derivatives have been demonstrated in numerous studies against a variety of human cancer cell lines. Sixteen new 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized and evaluated for their in vitro anticancer activity. nih.gov Of these, compound 2f showed remarkable activity with a GI50 of less than 1 μM on 36 human tumor cell lines, while compound 2g also displayed promising antiproliferative activity against 20 different cell lines with a GI50 below 1 μM. nih.gov

Another study focused on novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker. nih.gov These compounds were assessed for their anti-proliferative effects against gastric adenocarcinoma cells (AGS), showing good activity. nih.gov Furthermore, nanoparticles of a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative exhibited promising cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. mdpi.com

The table below summarizes the antiproliferative activity of selected pyridazine derivatives.

| Compound | Cell Line(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 2f (6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one derivative) | 36 Human Tumor Cell Lines | GI50 | < 1 µM | nih.gov |

| Compound 2g (6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one derivative) | 20 Human Tumor Cell Lines | GI50 | < 1 µM | nih.gov |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine nanoparticles | HepG-2, HCT-116, MCF-7 | Cytotoxicity | Promising | mdpi.com |

| Compound C14 (4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative) | MOLM-13 (AML) | IC50 | 507 nM | nih.gov |

| Compound C14 (4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative) | MV4-11 (AML) | IC50 | 325 nM | nih.gov |

The pyridazine scaffold and related nitrogen-containing heterocycles have been investigated for their potential in developing new antimalarial agents. While direct studies on this compound are limited, research on analogous structures provides valuable insights. A series of [(aryl)arylsufanylmethyl]pyridines were synthesized and shown to exhibit in vitro antimalarial activity by inhibiting hemozoin formation and forming complexes with free heme. nih.gov

In another study, twenty-two amides and thioamides with pyridine (B92270) cores were evaluated for their antiplasmodial activity against Plasmodium falciparum. nih.gov Thiopicolinamide 13i was identified as having submicromolar activity (IC50 = 142 nM) and was significantly less active against a human cell line, indicating a favorable selectivity index. nih.gov The mechanism of action for this compound did not involve the inhibition of hemozoin formation, suggesting a potentially novel target. nih.gov Additionally, a 3-nitroimidazo[1,2-b]pyridazine derivative, a related heterocyclic system, showed good activity against the protozoan parasite Trypanosoma brucei brucei with an EC50 of 0.38 µM, though its activity against Leishmania species was limited by poor solubility. mdpi.com These findings underscore the potential of pyridazine-like structures in the discovery of new antiparasitic agents.

The potential of pyridazine derivatives as antidiabetic agents has been primarily explored through in vitro enzyme inhibition assays targeting key enzymes in carbohydrate metabolism. researchgate.netmdpi.com The inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

Several studies have demonstrated the efficacy of pyridazine-based compounds in this area. An investigation into various pyridazine derivatives found that molecules 45 , 46 , and 29 were potent inhibitors of α-amylase, with IC50 values of 8.67, 8.46, and 8.83 µg/mL, respectively. researchgate.net These values indicate significantly higher potency compared to the standard drug acarbose. researchgate.net Another study reported that a metal-based carboxylate derivative containing a thiazole moiety potently inhibited both α-amylase (IC50 = 3.23 μg/ml) and α-glucosidase (IC50 = 5.10 μg/ml). nih.gov These results provide a strong rationale for the further development of pyridazine derivatives as potential therapeutic agents for diabetes management.

The table below presents in vitro antidiabetic activity for selected compounds.

| Compound/Extract | Target Enzyme | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Molecule 45 (Pyridazine derivative) | α-Amylase | IC50 | 8.67 µg/mL | researchgate.net |

| Molecule 46 (Pyridazine derivative) | α-Amylase | IC50 | 8.46 µg/mL | researchgate.net |

| Molecule 29 (Pyridazine derivative) | α-Amylase | IC50 | 8.83 µg/mL | researchgate.net |

| Acarbose (Standard) | α-Amylase | IC50 | 66.65 µg/mL | researchgate.net |

| Metal-based carboxylate derivative (MT-1) | α-Amylase | IC50 | 3.23 µg/mL | nih.gov |

| Metal-based carboxylate derivative (MT-1) | α-Glucosidase | IC50 | 5.10 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Activities (preclinical concepts)

Derivatives of the 3(2H)-pyridazinone core, structurally related to this compound, have been synthesized and evaluated for potential anti-inflammatory and analgesic effects in various preclinical models. nih.govnih.gov These studies are foundational in establishing the therapeutic potential of this class of compounds before any clinical consideration.

Preclinical assessment of analgesic activity often involves models of pain that can be induced in laboratory animals. researchgate.net For instance, the phenylbenzoquinone-induced writhing test is a common method to evaluate peripheral analgesic effects. nih.gov In studies involving certain methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives, compounds were assessed for their ability to reduce the number of writhes, an indicator of pain response. nih.gov One derivative, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, was reported to be more active than the standard drug, acetylsalicylic acid (ASA), in this assay. nih.gov

To investigate anti-inflammatory properties, the carrageenan-induced paw edema model in rats is widely used. nih.govpensoft.net This model simulates acute inflammation. The efficacy of test compounds is measured by their ability to reduce the swelling in the paw after the injection of carrageenan, an inflammatory agent. nih.gov Research on methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate showed anti-inflammatory activity comparable to the standard drug indomethacin in this model. nih.gov Notably, many of the tested pyridazinone derivatives did not exhibit the gastric ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These preclinical findings underscore that modifications to the pyridazinone scaffold can yield compounds with significant analgesic and anti-inflammatory potential. nih.govnih.gov

Biochemical Mechanisms of Action Investigations (In Vitro)

In vitro studies are crucial for elucidating the specific biochemical pathways through which a compound exerts its effects. For pyridazine derivatives with anti-inflammatory activity, a primary area of investigation is the inhibition of cyclooxygenase (COX) enzymes. The methylsulfonylphenyl group, a key feature of this compound, is a well-established pharmacophore in selective COX-2 inhibitors. researchgate.net In a study of structurally related 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, in vitro enzyme assays confirmed potent and selective inhibition of the COX-2 isozyme over COX-1. researchgate.net This selectivity is a highly desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

Beyond COX inhibition, the versatile pyridazinone scaffold has been explored for other mechanisms. For example, novel pyridazin-3-one derivatives have been designed and evaluated for in vitro vasodilatory activity. rsc.org These studies investigated the compounds' ability to modulate endothelial nitric oxide synthase (eNOS) and impact intracellular calcium release, key mechanisms in regulating blood vessel tone. rsc.orgnih.gov Other research has explored 6-amido-3-carboxypyridazine derivatives as potential antibacterial agents by investigating their ability to inhibit the type III secretion system (T3SS) in Salmonella enterica. nih.gov These diverse in vitro investigations highlight the broad biological potential of the pyridazine core structure.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. youtube.com For the pyridazinone class of compounds, SAR studies have been instrumental in optimizing potency and other pharmacological properties. nih.gov

Rational drug design involves modifying a chemical structure with a specific goal, such as improving efficacy or reducing side effects. For the pyridazine scaffold, this has involved several strategies. One approach is bioisosteric replacement, where a part of a known active molecule is replaced by a structurally different group that retains similar biological activity. For example, researchers have designed new analogues of the vasodilator hydralazine by replacing its phthalazine ring with a pyridazin-3-one moiety. nih.govnih.gov

Another strategy is scaffold hopping, where the core structure of a lead compound is replaced with a different, functionally equivalent scaffold to explore new chemical space and intellectual property. This was employed in the design of novel 6-amido-3-carboxypyridazines to identify potent inhibitors of the bacterial T3SS. nih.gov The synthesis of these new derivatives is often a multi-step process, starting from precursor molecules and systematically building the target compounds with desired substitutions. nih.govmdpi.com

SAR studies have demonstrated that even minor changes to the substituents on the pyridazinone ring can have a dramatic impact on in vitro potency. The modification of the chemical group at the 6-position of the 3(2H)-pyridazinone system has been shown to significantly influence analgesic and anti-inflammatory activities. nih.gov

For example, in a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives evaluated for vasorelaxant activity, the nature of the substituent on the phenyl ring at position 6 was critical. nih.gov Compounds bearing a hydroxyl group showed superior activity compared to those with a methyl group, which in turn were more active than the unsubstituted phenyl derivatives. nih.gov Similarly, in studies of COX-2 inhibitors containing a 2-(4-(methylsulfonyl)phenyl) group, modifications at other positions of the core structure led to significant differences in inhibitory concentration (IC₅₀) and selectivity. researchgate.net As shown in the table below, adding a methyl group at the 8-position and a p-tolyl group at the N-phenyl position resulted in a compound with an IC₅₀ of 0.07 µM and a selectivity index of over 500 for COX-2. researchgate.net

| Compound | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 5a | H | 15.24 | 0.14 | 108.8 |

| 5d | 8-Me | >100 | 0.42 | >238 |

| 5n | 8-Me, N-(p-tolyl) | 35.6 | 0.07 | 508.6 |

| Celecoxib (Reference) | 19.34 | 0.06 | 322.3 |

Preformulation Studies on Related Drug Leads (excluding human data)

Preformulation is a critical phase in drug development that investigates the physicochemical properties of a new chemical entity to guide the development of a stable and bioavailable dosage form. For poorly soluble compounds, which are common among new drug candidates, these studies are particularly important. nih.gov

Many pharmaceutical compounds can exist in different solid-state forms, such as various crystalline polymorphs or as an amorphous solid. nih.gov Amorphous solids lack the long-range molecular order of crystalline materials and can be conceptualized as a "frozen liquid". nih.gov This disordered state means no crystal lattice energy needs to be overcome for dissolution, often resulting in significantly higher aqueous solubility and dissolution rates compared to the crystalline form. nih.gov

For poorly soluble drug leads emerging from pyridazine-based scaffolds, formulating the active pharmaceutical ingredient (API) as an amorphous solid dispersion (ASD) is a common strategy to enhance bioavailability. mdpi.com In an ASD, the amorphous drug is molecularly dispersed within a polymer carrier. nih.gov This formulation helps to stabilize the high-energy amorphous state and prevent it from recrystallizing back to the less soluble crystalline form over time. nih.govnih.gov However, the thermodynamic instability of amorphous forms remains a significant challenge, requiring careful selection of polymers and manufacturing processes (like spray-drying) to ensure the physical stability of the final product. mdpi.comresearchgate.net Characterization techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to confirm the amorphous nature of the drug and detect any potential for crystallization. uspto.gov

Strategies for Solubility Enhancement (preclinical and formulation science perspective)

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For compounds like this compound, which may exhibit suboptimal solubility due to its crystalline structure and lipophilic characteristics, various preclinical and formulation strategies can be employed to enhance its dissolution and subsequent absorption. These strategies are pivotal in early-stage drug development to ensure that a promising therapeutic candidate can achieve adequate systemic exposure in preclinical species for pharmacological and toxicological evaluation. nih.govnih.gov

From a medicinal chemistry and formulation science perspective, several well-established techniques can be applied to improve the solubility of poorly water-soluble drugs. These methods can be broadly categorized into physical and chemical modifications of the active pharmaceutical ingredient (API).

Physical Modifications

Physical modification techniques focus on altering the solid-state properties of the API to increase its surface area and/or reduce the energy barrier to dissolution.

Amorphous Solid Dispersions (ASDs): One of the most effective strategies for enhancing the solubility of poorly soluble drugs is the formation of amorphous solid dispersions. researchgate.netascendiacdmo.com In an ASD, the crystalline drug is molecularly dispersed in a hydrophilic polymer matrix. nih.gov This amorphous form has a higher free energy than the crystalline state, leading to a significant increase in apparent solubility and dissolution rate. ascendiacdmo.com For this compound, polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specialized polymers like Soluplus® could be evaluated for their ability to form stable ASDs. drug-dev.comlubrizol.com The selection of the polymer and the drug-to-polymer ratio are critical parameters that are optimized in preclinical development. nih.gov

Illustrative Example of Potential Solubility Enhancement with ASDs:

| Formulation | Drug:Polymer Ratio | Solubility Enhancement Factor (vs. Crystalline Drug) |

| This compound:PVP K30 | 1:2 | 15 |

| This compound:HPMC-AS | 1:3 | 25 |

| This compound:Soluplus® | 1:4 | 40 |

Particle Size Reduction: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation. nih.gov Techniques such as micronization and nanosuspension can be employed. Nanosuspensions, which are dispersions of drug nanocrystals in a liquid medium stabilized by surfactants or polymers, are particularly effective for compounds with very low solubility. nih.gov

Chemical Modifications

Chemical modification strategies involve altering the molecular structure of the API to improve its solubility.

Salt Formation: For ionizable compounds, forming a salt is a common and effective way to increase solubility and dissolution rate. nih.gov The amine group in this compound is a potential site for salt formation with pharmaceutically acceptable acids. The selection of a suitable counterion is crucial, as it can significantly impact the physicochemical properties of the resulting salt, including its solubility, stability, and hygroscopicity.

Cocrystallization: Cocrystals are multi-component crystalline solids in which the API and a coformer are held together by non-covalent interactions, such as hydrogen bonding. nih.govresearchgate.net This approach can be used to modify the physicochemical properties of a drug without altering its chemical structure. nih.gov For this compound, coformers that are generally recognized as safe (GRAS), such as organic acids or other small molecules capable of hydrogen bonding, could be screened for their ability to form cocrystals with enhanced solubility. nih.gov

Hypothetical Comparison of Solubility for Different Solid Forms:

| Solid Form | Aqueous Solubility (µg/mL) |

| Crystalline this compound | 50 |

| Hydrochloride Salt of this compound | 500 |

| Cocrystal with Benzoic Acid | 250 |

Formulation-Based Approaches